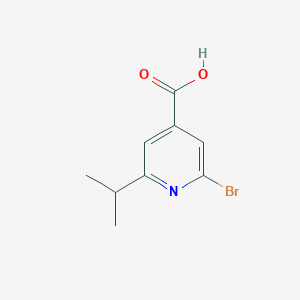

2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid

Description

2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid is a brominated pyridine derivative featuring a carboxylic acid group at position 4, a bromine atom at position 2, and an isopropyl (propan-2-yl) substituent at position 6. The bromine atom facilitates nucleophilic substitution reactions, while the carboxylic acid group enables coupling or coordination chemistry. The isopropyl group introduces steric bulk, which may influence solubility, reactivity, and binding interactions in target applications.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-6-propan-2-ylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H10BrNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-5H,1-2H3,(H,12,13) |

InChI Key |

AKRQXKDQSUHVDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid typically involves the bromination of 6-(propan-2-yl)pyridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions may vary, but it generally requires controlled temperatures and reaction times to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid with analogous compounds based on substituents, molecular weight, and key applications:

Key Observations :

- Reactivity : Bromine at position 2 (common in ) enhances electrophilic aromatic substitution (e.g., Suzuki coupling) compared to bromine at position 4 (as in ).

- Acidity : The carboxylic acid group at position 4 (vs. position 3 in ) may alter solubility and metal-coordination behavior, relevant to ligand design .

Biological Activity

2-Bromo-6-(propan-2-yl)pyridine-4-carboxylic acid is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the second position, a propan-2-yl group at the sixth position, and a carboxylic acid functional group at the fourth position of the pyridine ring. Its molecular formula is CHBrNO, with a molecular weight of approximately 243.11 g/mol. The unique combination of these substituents contributes to its distinct biological properties.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives indicated that compounds with similar structures displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that certain pyridine derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, related compounds showed IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar activity.

3. Cytotoxicity

Cytotoxic effects of pyridine derivatives have been reported, indicating potential applications in cancer therapy. Certain structural modifications in related compounds have led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The bromine atom may enhance the compound's reactivity, while the carboxylic acid group can facilitate hydrogen bonding with target proteins, potentially influencing their activity and stability .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds helps highlight the unique aspects of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-6-methylisonicotinic acid | 25462-84-4 | Contains a methyl group instead of propan-2-yl |

| 2-Bromo-pyridine-4-carboxylic acid | 66572-56-3 | Lacks the propan-2-yl group but retains carboxylic functionality |

| 2-Bromopyridine | 1121-60-4 | Simpler structure without carboxylic acid |

This table illustrates how the specific combination of substituents in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyridine derivatives, providing insights into their potential therapeutic applications:

- Anti-thrombolytic Activity : Research indicated that certain derivatives exhibited significant anti-thrombolytic effects, suggesting that modifications to the pyridine structure can enhance this property .

- Cytotoxicity Against Cancer Cells : A study found that specific pyridine derivatives demonstrated high cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents .

- Inhibition of Biofilm Formation : Some studies highlighted the ability of pyridine derivatives to inhibit biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.